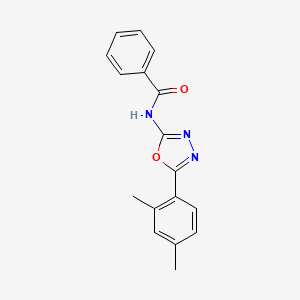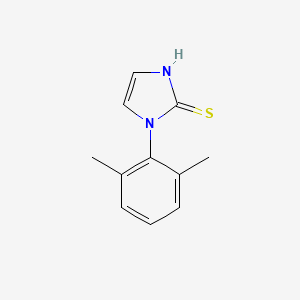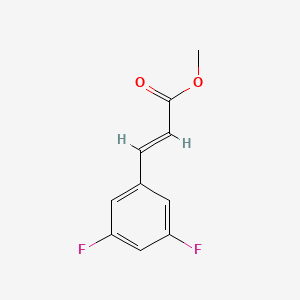
(E)-Methyl 3-(3,5-difluorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 3-(3,5-difluorophenyl)acrylate, also known as 3,5-difluorophenyl acrylate and 3,5-difluorophenyl methyl acrylate, is an important and widely used monomer in the synthesis of polymers. It is used in the production of many polymers and copolymers materials, including polyvinylidene fluoride (PVDF), polyacrylonitrile (PAN), and polyethylene (PE). In addition, this compound has many other applications in the fields of chemistry, biology, and materials science.
Applications De Recherche Scientifique
Corrosion Inhibition
Poly((E)-(1-(5-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenoxy)pentyl)-1H-1,2,3-triazol-4-yl)methyl acrylate) (Cl-5) and poly((E)-(1-(5-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenoxy)decyl)-1H-1,2,3-triazol-4-yl)methyl acrylate) (Cl-10) synthesized via click-chemistry have shown excellent inhibitory effects against the corrosion of mild steel in hydrochloric acid medium. These compounds, characterized by various spectroscopic techniques, were found to be the most efficient inhibitors for this purpose, demonstrating the potential of using acrylate derivatives in corrosion protection applications (Baskar et al., 2014).
Waste Gas Treatment
A study on the removal of methyl acrylate waste gas using a biotrickling filter (BTF) packed with ceramic particles demonstrated excellent removal efficiency. This research highlighted the potential of using acrylate derivatives in environmental protection, specifically in the treatment of toxic waste gases (Wu et al., 2016).
Polymer Synthesis and Characterization
Acrylate derivatives have been employed in the synthesis and characterization of polymers. For example, the synthesis of homopolymer of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate was explored, providing insights into polymer properties and applications in various fields (Vijayanand et al., 2002).
Photoinduced Polymerization
The use of acrylates in photoinduced living radical polymerization has been reported, showcasing the efficiency of acrylate derivatives in controlled polymer synthesis. This method allows for rapid polymerization under daylight and UV radiation, producing poly(acrylates) with high end-group fidelity and controlled molecular weights (Anastasaki et al., 2015).
Fluorinated Polymer Synthesis
Acrylate derivatives have also found applications in the synthesis of fluorinated polymers. Research on copolymers of isopropenyl alkyl ethers with fluorinated acrylates and fluoroacrylates has provided valuable information on the influence of fluorine on the thermal, photochemical, and hydrolytic stability of polymers (Signori et al., 2006).
Propriétés
IUPAC Name |
methyl (E)-3-(3,5-difluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h2-6H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPCMOFNRGWEC-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B2545715.png)
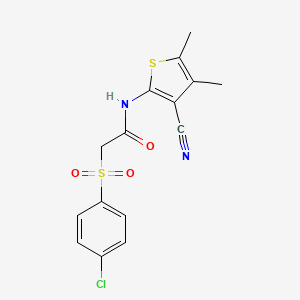
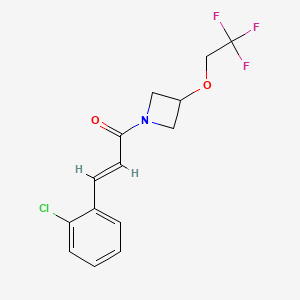
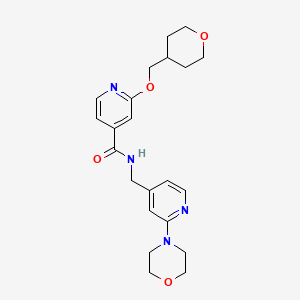
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2545719.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)
![[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545724.png)
![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)
![6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B2545729.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)
![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2545733.png)
